The compound is cataloged under the Chemical Abstracts Service number 252378-68-0 and has a molecular formula of C11H22N4O5. Its molecular weight is approximately 290.3 g/mol. It is categorized as a polyethylene glycol (PEG) derivative, which enhances its solubility in aqueous environments, making it suitable for biological applications .
The synthesis of t-Boc-Aminooxy-PEG2-Azide typically involves several key steps:
The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of t-Boc-Aminooxy-PEG2-Azide consists of a central polyethylene glycol chain flanked by functional groups:
The compound's structure can be represented by its canonical SMILES notation: CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-]
, which indicates the arrangement of atoms and functional groups within the molecule .
t-Boc-Aminooxy-PEG2-Azide participates in several significant chemical reactions:
These reactions highlight the versatility of t-Boc-Aminooxy-PEG2-Azide in synthetic organic chemistry and bioconjugation strategies.
The mechanism of action for t-Boc-Aminooxy-PEG2-Azide primarily revolves around its ability to form stable covalent bonds with biomolecules through its reactive functional groups:
This dual reactivity allows for precise control over biomolecule conjugation, facilitating the development of complex bioconjugates for therapeutic applications .
t-Boc-Aminooxy-PEG2-Azide exhibits several notable physical and chemical properties:
These properties make it suitable for use in laboratory settings where high purity and solubility are critical.
t-Boc-Aminooxy-PEG2-Azide finds extensive applications across various scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2